Cysteamine bitartrate

Vue d'ensemble

Description

Le bitartrate de cystéamine est un composé aminothiol utilisé principalement comme agent thérapeutique pour la cystinose néphropathique, une maladie de stockage lysosomal rare caractérisée par l'accumulation de cystine dans divers organes et tissus . Il s'agit d'un agent dépléteur de cystine qui contribue à réduire la teneur en cystine dans les cellules, empêchant ainsi la formation de cristaux de cystine .

Mécanisme D'action

Target of Action

Cysteamine bitartrate primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

This compound acts as a cystine-depleting agent . It interacts with its target, cystinosin, to reduce the accumulation of cystine in cells . This is particularly beneficial in the treatment of cystinosis, where a defect in cystinosin function leads to cystine accumulation, especially in the eyes and kidneys .

Biochemical Pathways

This compound is involved in the cysteine degradation pathway . It is postulated to enhance glutathione biosynthesis, which may reduce oxidative stress in primary mitochondrial respiratory chain (RC) disease, thereby improving cellular viability and organismal health .

Pharmacokinetics

This compound is rapidly cleared from the plasma, with a mean clearance rate of 32.3 ml min -1 kg -1 . It is extensively distributed, with a mean volume of distribution of 15.11 . The time to peak plasma concentration is relatively short, with a mean T max of 1.4 hours .

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation in cells . This is particularly beneficial in the treatment of cystinosis, where cystine accumulation can lead to significant discomfort and require frequent treatment . In the context of mitochondrial respiratory chain disease, this compound treatment has been shown to improve mitochondrial membrane potential and oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended that this compound be administered with fruit juice (except grapefruit juice) for maximum absorption . Additionally, it should be used only outdoors or in a well-ventilated area, and protective measures such as gloves and eye protection should be used to prevent skin contact .

Analyse Biochimique

Biochemical Properties

Cysteamine bitartrate plays a crucial role in biochemical reactions by participating in thiol-disulfide interchange reactions. It interacts with cystine, converting it into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome, thereby reducing cystine accumulation . This interaction is facilitated by enzymes such as cystinosin, which is responsible for transporting cystine out of the lysosome . Additionally, this compound has been shown to enhance glutathione biosynthesis, thereby reducing oxidative stress in cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by reducing cystine accumulation, which prevents organ damage in conditions like cystinosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to normalize dysregulated metabolic, glutathione, cell defense, DNA, and immune pathways in mitochondrial respiratory chain disease models . Furthermore, this compound can improve mitochondrial membrane potential and reduce oxidative stress in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through thiol-disulfide interchange reactions within lysosomes. It converts cystine into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome via lysine transporters . This process reduces cystine accumulation and prevents the formation of harmful cystine crystals. Additionally, this compound has been shown to increase aspartate levels and flux, without significantly altering total glutathione levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can improve mitochondrial membrane potential and reduce oxidative stress in short-lived models like Caenorhabditis elegans . Its toxicity at higher concentrations highlights the importance of careful dosage management .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At micromolar concentrations, the compound has been shown to improve mitochondrial function and reduce oxidative stress in models of mitochondrial respiratory chain disease . At millimolar concentrations, this compound can induce toxicity, leading to increased hydrogen peroxide production and adverse effects . These findings underscore the importance of determining safe and effective dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of coenzyme A and the biosynthesis of glutathione . The compound interacts with enzymes such as cystathionine gamma-lyase, which is responsible for the biosynthesis of cysteine . By mobilizing cysteine, this compound can increase glutathione levels, improve mitochondrial function, and reduce oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is known to bind to plasma proteins, predominantly albumin . The compound’s distribution is influenced by its volume of distribution, which varies depending on the formulation used . Additionally, this compound is transported out of lysosomes via lysine transporters, facilitating its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes, where it exerts its therapeutic effects by reducing cystine accumulation . The compound’s activity is influenced by its ability to participate in thiol-disulfide interchange reactions within lysosomes, converting cystine into cysteine and cysteine-cysteamine mixed disulfides . This process prevents the formation of harmful cystine crystals and reduces oxidative stress in cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bitartrate de cystéamine est synthétisé en faisant réagir la cystéamine ou son sel avec l'acide tartrique . La réaction implique généralement la dissolution de la cystéamine dans un solvant approprié, puis l'ajout d'acide tartrique dans des conditions contrôlées pour former le sel bitartrate. Les conditions de réaction, telles que la température et le pH, sont soigneusement surveillées pour assurer la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du bitartrate de cystéamine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend la préparation de formes cristallines du bitartrate de cystéamine, telles que les polymorphes L1 et L2, qui présentent des pics de diffraction caractéristiques dans les diagrammes de diffraction des rayons X . Ces formes cristallines sont produites dans des conditions contrôlées pour garantir une pureté élevée et une cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le bitartrate de cystéamine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants

Oxydation : La cystéamine peut être oxydée pour former la cystamine, un composé disulfure. Cette réaction implique généralement des agents oxydants tels que le peroxyde d'hydrogène ou l'iode.

Réduction : La cystéamine peut être réduite pour former des dérivés thiols en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : La cystéamine peut subir des réactions de substitution où le groupe amino ou thiol est remplacé par d'autres groupes fonctionnels.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent la cystamine, les dérivés thiols et divers composés de cystéamine substitués .

Applications de la recherche scientifique

Le bitartrate de cystéamine a une large gamme d'applications de recherche scientifique :

Biologie : Le bitartrate de cystéamine est utilisé dans des études liées au stress oxydatif et à la fonction mitochondriale.

Médecine : La principale application médicale du bitartrate de cystéamine est le traitement de la cystinose néphropathique.

Mécanisme d'action

Le bitartrate de cystéamine exerce ses effets en réduisant la teneur en cystine dans les cellules. Il le fait en convertissant la cystine en cystéine et en disulfures mixtes cystéine-cystéamine, qui peuvent ensuite sortir du lysosome . Ce processus contribue à empêcher l'accumulation de cristaux de cystine dans les tissus et les organes, atténuant ainsi les symptômes de la cystinose . Les cibles moléculaires impliquées comprennent la protéine cystinosine, qui est responsable du transport de la cystine hors du lysosome .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Le bitartrate de cystéamine est unique par rapport aux autres composés similaires en raison de son mécanisme d'action spécifique et de ses applications thérapeutiques. Les composés similaires comprennent :

Chlorhydrate de cystéamine : Utilisé dans les formulations de collyres pour le traitement de l'accumulation de cristaux de cystine cornéenne.

Cystagon : Une autre forme de bitartrate de cystéamine utilisée pour le traitement de la cystinose néphropathique.

Procysbi : Une formulation à libération retardée du bitartrate de cystéamine utilisée pour la même indication.

Ces composés partagent des applications thérapeutiques similaires, mais diffèrent dans leurs formulations et leurs utilisations spécifiques .

Propriétés

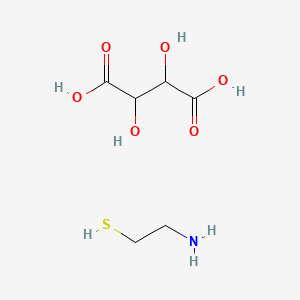

IUPAC Name |

2-aminoethanethiol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKJTUFFDRENDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27761-19-9 | |

| Record name | (mercaptoethyl)ammonium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.